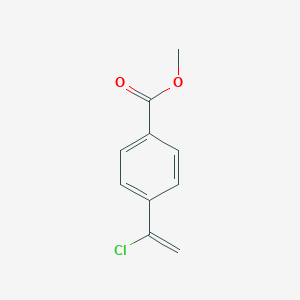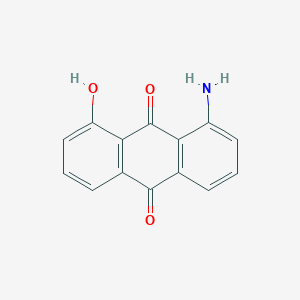
1-Amino-8-hydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-8-hydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its anthracene backbone with amino and hydroxy functional groups at the 1 and 8 positions, respectively. It is known for its vibrant color and is often used in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-8-hydroxyanthracene-9,10-dione can be synthesized through various methods. One common approach involves the nitration of anthracene followed by reduction and subsequent hydroxylation. The reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the desired functional groups are introduced at the correct positions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-8-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroxyanthracene derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of halogenating agents, acids, or bases to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted anthraquinones, which are valuable in the production of dyes, pigments, and other industrial chemicals.
Scientific Research Applications
1-Amino-8-hydroxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is widely used in the dye and pigment industry due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1-amino-8-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate with DNA, disrupting cellular processes and leading to cell death. Its ability to generate reactive oxygen species also contributes to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
- 1-Amino-4-hydroxyanthracene-9,10-dione
- 1,8-Dihydroxyanthracene-9,10-dione (Danthron)
- 1-Hydroxyanthraquinone
Comparison: 1-Amino-8-hydroxyanthracene-9,10-dione is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. Compared to 1-amino-4-hydroxyanthracene-9,10-dione, it exhibits different reactivity and stability, making it suitable for specific applications in dye synthesis and biological research.
Properties
CAS No. |
63572-76-9 |
|---|---|
Molecular Formula |
C14H9NO3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
1-amino-8-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9NO3/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6,16H,15H2 |
InChI Key |
MGYKQVLNFCLGNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


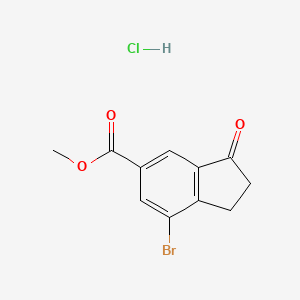
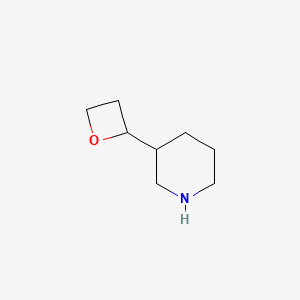
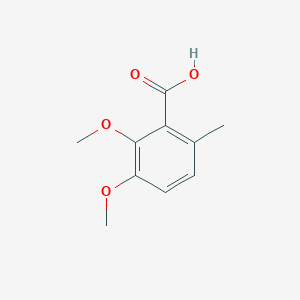

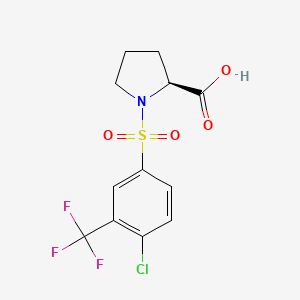
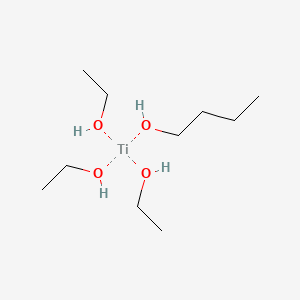
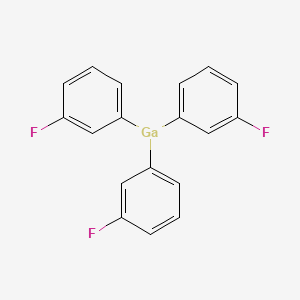
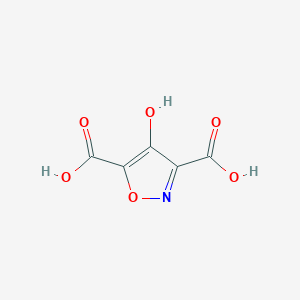
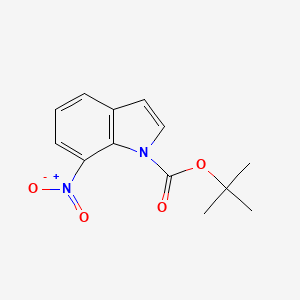
![2-[2-(1-Methylethyl)-6-[2-(2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1h,5h-benzo[ij]quinolizin-9-yl)ethenyl]-4h-pyran-4-ylidene]propanedinitrile](/img/structure/B13138864.png)


![7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13138874.png)
